molecular formula C13H21N3 B2887987 1-(4-Phenylpiperazin-1-YL)propan-2-amine CAS No. 25032-16-0

1-(4-Phenylpiperazin-1-YL)propan-2-amine

Cat. No. B2887987
CAS RN: 25032-16-0
M. Wt: 219.332
InChI Key: LCLHNYGLGZONQC-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-YL)propan-2-amine is a chemical compound with the CAS Number: 25032-16-0 . It has a molecular weight of 219.33 . The IUPAC name for this compound is 1-methyl-2-(4-phenyl-1-piperazinyl)ethylamine . It is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of 1-(4-Phenylpiperazin-1-YL)propan-2-amine and its derivatives has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Another study reported the application of immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .


Molecular Structure Analysis

The InChI code for 1-(4-Phenylpiperazin-1-YL)propan-2-amine is 1S/C13H21N3/c1-12(14)11-15-7-9-16(10-8-15)13-5-3-2-4-6-13/h2-6,12H,7-11,14H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

1-(4-Phenylpiperazin-1-YL)propan-2-amine is a powder that is stored at room temperature . Its molecular weight is 219.33 .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction.

Mode of Action

Similar compounds have been shown to inhibit ache . By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Biochemical Pathways

By analogy with similar compounds, it can be inferred that the compound may affect the cholinergic system by inhibiting the breakdown of acetylcholine .

Pharmacokinetics

The compound is a solid at room temperature , which may influence its absorption and distribution.

Result of Action

By analogy with similar compounds, it can be inferred that the compound may enhance cholinergic neurotransmission by increasing the concentration of acetylcholine in the synaptic cleft .

Action Environment

The compound is stable at room temperature , suggesting that it may be relatively stable under normal environmental conditions.

Safety and Hazards

The safety information for 1-(4-Phenylpiperazin-1-YL)propan-2-amine indicates that it has hazard statements H302 and H314 . The precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 .

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-12(14)11-15-7-9-16(10-8-15)13-5-3-2-4-6-13/h2-6,12H,7-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLHNYGLGZONQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenylpiperazin-1-YL)propan-2-amine

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